2,2-Dimethylpropyl bis[(trimethylsilyl)methyl] phosphate
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Overview
Description
2,2-Dimethylpropyl bis[(trimethylsilyl)methyl] phosphate is an organophosphorus compound characterized by the presence of a phosphate group bonded to a 2,2-dimethylpropyl group and two trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropyl bis[(trimethylsilyl)methyl] phosphate typically involves the reaction of 2,2-dimethylpropyl alcohol with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate trimethylsilyl ether, which is then phosphorylated using phosphorus oxychloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpropyl bis[(trimethylsilyl)methyl] phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The compound can be hydrolyzed to yield phosphoric acid and corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphates.
Hydrolysis: Phosphoric acid and 2,2-dimethylpropyl alcohol.
Scientific Research Applications
2,2-Dimethylpropyl bis[(trimethylsilyl)methyl] phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition studies.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethylpropyl bis[(trimethylsilyl)methyl] phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular membranes and affect signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl phosphate: Similar in structure but lacks the 2,2-dimethylpropyl group.
Dimethylpropyl phosphate: Similar but lacks the trimethylsilyl groups.
Trimethylsilyl methyl phosphate: Similar but has only one trimethylsilyl group.
Uniqueness
2,2-Dimethylpropyl bis[(trimethylsilyl)methyl] phosphate is unique due to the presence of both the 2,2-dimethylpropyl group and two trimethylsilyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
61357-05-9 |
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Molecular Formula |
C13H33O4PSi2 |
Molecular Weight |
340.54 g/mol |
IUPAC Name |
2,2-dimethylpropyl bis(trimethylsilylmethyl) phosphate |
InChI |
InChI=1S/C13H33O4PSi2/c1-13(2,3)10-15-18(14,16-11-19(4,5)6)17-12-20(7,8)9/h10-12H2,1-9H3 |
InChI Key |
GTBMDWKTQPFSGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COP(=O)(OC[Si](C)(C)C)OC[Si](C)(C)C |
Origin of Product |
United States |
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